tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate
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Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hex-5-enyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate involves several steps. One common method includes the following steps :
Nitrosation: Starting with 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation.
Reduction: The nitroso compound is then reduced.
Esterification: The reduced compound is esterified.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: Finally, the protected amino compound is condensed with hex-5-enylamine to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butyl and hex-5-enyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate include:
tert-butyl carbamate: A simpler carbamate with similar protective properties.
tert-butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the hex-5-enyl chain.
Benzyl carbamate: A carbamate with a benzyl group, used in similar applications but with different reactivity profiles
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl N-hex-5-enyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-8-9-10-11-12-17(13(18)20-15(2,3)4)14(19)21-16(5,6)7/h8H,1,9-12H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWAKHRLKNHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC=C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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